Trisodium cytidine 5'-diphosphate
Overview
Description
Trisodium cytidine 5’-diphosphate, also known as CDP, is a cytosine nucleotide containing two phosphate groups esterified to the sugar moiety . It is a CDP kinase substrate used to produce CTP in support of DNA and RNA biosynthesis . It is also a ribonucleotide reductase substrate used to produce dCMP .
Synthesis Analysis
CDP is synthesized from cytidine monophosphate (CMP) or uridine monophosphate (UMP) by the transfer of a phosphoryl group. This process is catalyzed by the enzyme uridylate kinase (UMPK) .Molecular Structure Analysis
The molecular formula of Trisodium cytidine 5’-diphosphate is C9H12N3Na3O11P2, and it has a molecular weight of 469.12 . The structure of CDP has been studied using X-ray analysis .Chemical Reactions Analysis
CDP acts as a substrate for various enzymes. It is used by nucleoside diphosphatase kinase to produce CTP, which supports DNA and RNA biosynthesis . It is also used by ribonucleotide reductase to produce dCMP .Scientific Research Applications
Enzymatic Processes and Molecular Interactions
- Trisodium cytidine 5'-diphosphate is involved in enzymatic processes in bacterial cell membranes, particularly in Escherichia coli. It is hydrolyzed to phosphatidic acid and cytidine 5'-monophosphate by specific enzymes, playing a key role in lipid metabolism (Raetz, Dowhan, & Kennedy, 1976).
- This compound also interacts with the phosphatidylglycerophosphate synthase enzyme. Its purification process demonstrates its significant role in the biochemical pathways of bacterial cells (Hirabayashi, Larson, & Dowhan, 1976).
Cell Membrane Synthesis
- It serves as a precursor in the synthesis of phosphatidylcholine in cell membranes. This aspect of cytidine and its derivatives has implications in understanding cell membrane dynamics and synthesis processes (G.-coviella & Wurtman, 1992).
Analytical and Methodological Applications
- In the analytical domain, methods have been developed for the separation and identification of impurities in pharmaceutical formulations of cytidine derivatives, indicating its importance in the pharmaceutical industry and drug safety measures (Zheng et al., 2021).
- It's also used in the synthesis of nucleotide coenzymes and has been studied for its structural implications in metabolism, indicating its role in understanding the deeper biochemical processes (Viswamitra, Seshadri, Post, & Singh, 1975).
Biological and Chemical Studies
- Trisodium cytidine 5'-diphosphate is also utilized in studies focusing on the properties of enzymes and biological molecules, contributing to a deeper understanding of biochemical interactions at a molecular level (Cory & Fleischer, 1980).
Future Directions
While Trisodium cytidine 5’-diphosphate has been studied extensively, there is still much to learn about its pharmacological actions. Future research could explore whether the intact citicoline molecule or the phosphorylated intermediate products of its hydrolysis are pharmacologically active . It is also worth investigating its potential applications in the treatment of neurodegenerative disorders .
properties
IUPAC Name |
trisodium;[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O11P2.3Na/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(22-8)3-21-25(19,20)23-24(16,17)18;;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H2,10,11,15)(H2,16,17,18);;;/q;3*+1/p-3/t4-,6-,7-,8-;;;/m1.../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JENUKVZGXGULDX-LLWADOMFSA-K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N3Na3O11P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Trisodium cytidine 5'-diphosphate | |
CAS RN |
34393-59-4 | |
Record name | Cytidine 5'-(trihydrogen diphosphate), trisodium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.249 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRISODIUM CYTIDINE 5'-DIPHOSPHATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0TZ883O8PW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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